molecular formula C15H18N4O3S B2357284 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034596-50-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2357284
CAS No.: 2034596-50-2
M. Wt: 334.39
InChI Key: KSVWDMWZIOWUOM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of indole, pyrazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The indole and pyrazole rings can undergo electrophilic substitution reactions due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both indole and pyrazole rings enhances its potential for diverse biological activities, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-18-6-5-11-7-12(3-4-14(11)18)15(20)9-17-23(21,22)13-8-16-19(2)10-13/h3-8,10,15,17,20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWDMWZIOWUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CN(N=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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